4-(3-Phenylpropyl)piperidine hydrochloride
Overview
Description
4-(3-Phenylpropyl)piperidine hydrochloride, also known as PPP, is a chemical compound that has been widely used in scientific research as a tool to study the central nervous system. PPP is a selective sigma-1 receptor agonist, which means it can bind to and activate the sigma-1 receptor, a protein that is involved in various cellular functions. In
Mechanism of Action
4-(3-Phenylpropyl)piperidine hydrochloride binds to the sigma-1 receptor, a protein that is located in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor leads to the modulation of various cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. 4-(3-Phenylpropyl)piperidine hydrochloride has been shown to increase the release of dopamine and serotonin, two important neurotransmitters that are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
4-(3-Phenylpropyl)piperidine hydrochloride has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have analgesic effects, reduce anxiety-like behavior, and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-(3-Phenylpropyl)piperidine hydrochloride has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, such as its short half-life and potential toxicity at high doses. 4-(3-Phenylpropyl)piperidine hydrochloride should be used with caution in lab experiments, and appropriate safety measures should be taken.
Future Directions
There are several future directions for research on 4-(3-Phenylpropyl)piperidine hydrochloride, including investigating its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further studies are needed to understand the mechanisms of action of 4-(3-Phenylpropyl)piperidine hydrochloride and its effects on various cellular functions. Finally, the development of new and more potent sigma-1 receptor agonists could lead to the discovery of novel treatments for various diseases.
Scientific Research Applications
4-(3-Phenylpropyl)piperidine hydrochloride has been extensively used in scientific research to study the sigma-1 receptor and its role in various physiological and pathological conditions. It has been shown to have neuroprotective effects, reduce inflammation, and modulate neurotransmitter release. 4-(3-Phenylpropyl)piperidine hydrochloride has also been used as a tool to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines.
properties
IUPAC Name |
4-(3-phenylpropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWENFVDLKMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226909 | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropyl)piperidine hydrochloride | |
CAS RN |
76000-08-3 | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.